2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide
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Overview
Description
2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide typically involves the reaction of piperazine derivatives with isopropylacetamide. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for piperazine derivatives, including this compound, often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions vary depending on the desired outcome. For oxidation reactions, strong oxidizing agents such as potassium permanganate are often used under acidic conditions. For reduction reactions, reducing agents like lithium aluminum hydride are used under anhydrous conditions. Substitution reactions typically require the presence of a nucleophile and a suitable leaving group .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, including alkylated or halogenated derivatives .
Scientific Research Applications
2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological processes and interactions.
Medicine: Explored for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 2-(4-(2-Aminoethyl)piperazin-1-YL)-N-isopropylacetamide include:
- 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol
- 2-(4-(2-Aminoethyl)piperazin-1-yl)ethanamine
- 2-(4-(2-Aminoethyl)piperazin-1-yl)ethan-1-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it particularly valuable for certain applications in research and industry .
Properties
Molecular Formula |
C11H24N4O |
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Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-[4-(2-aminoethyl)piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C11H24N4O/c1-10(2)13-11(16)9-15-7-5-14(4-3-12)6-8-15/h10H,3-9,12H2,1-2H3,(H,13,16) |
InChI Key |
PDCBKNBZXQETMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CCN |
Origin of Product |
United States |
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